
2-(Anthracen-9-YL)propane-2-peroxol
Overview
Description
2-(Anthracen-9-YL)propane-2-peroxol is an organic compound with the molecular formula C17H16O2 and a molecular weight of 252.31 g/mol. This compound is characterized by the presence of an anthracene moiety attached to a propane-2-peroxol group. Anthracene is a polycyclic aromatic hydrocarbon, which imparts unique photophysical properties to the compound. The peroxol group, on the other hand, is known for its reactive oxygen species, making this compound interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Anthracen-9-YL)propane-2-peroxol typically involves the reaction of anthracene with a suitable peroxide precursor under controlled conditions. One common method is the reaction of anthracene with tert-butyl hydroperoxide in the presence of a catalyst such as iron(III) chloride. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions and is typically conducted at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors is also common to ensure consistent product quality and yield. Purification of the product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Anthracen-9-YL)propane-2-peroxol undergoes various types of chemical reactions, including:
Oxidation: The peroxol group can undergo oxidation to form corresponding oxides.
Reduction: Reduction reactions can convert the peroxol group into alcohols or other reduced forms.
Substitution: The anthracene moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reactions are typically carried out in aqueous or organic solvents at room temperature.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. Reactions are conducted in anhydrous conditions to prevent side reactions.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid, with reactions conducted under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of anthracene alcohols.
Substitution: Formation of brominated or nitrated anthracene derivatives.
Scientific Research Applications
2-(Anthracen-9-YL)propane-2-peroxol has several scientific research applications:
Chemistry: Used as a photoinitiator in polymerization reactions due to its ability to generate reactive oxygen species upon irradiation.
Biology: Studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Investigated for its antioxidant properties and potential use in preventing oxidative stress-related diseases.
Industry: Utilized in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(Anthracen-9-YL)propane-2-peroxol involves the generation of reactive oxygen species (ROS) upon exposure to light. The anthracene moiety absorbs light energy and transfers it to the peroxol group, leading to the formation of ROS. These ROS can then interact with various molecular targets, including DNA, proteins, and lipids, causing oxidative damage. This property is exploited in photodynamic therapy, where the compound is used to selectively target and destroy cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(Anthracen-2-YL)propane-2-peroxol
- 9,10-Dihydro-9,10-ethanoanthracene-11,12-dione
- Anthracene-9-carboxylic acid
Uniqueness
2-(Anthracen-9-YL)propane-2-peroxol is unique due to its specific structural arrangement, which imparts distinct photophysical properties and reactivity. The position of the anthracene moiety at the 9th position enhances its ability to participate in photochemical reactions, making it more effective as a photoinitiator and photosensitizer compared to similar compounds.
Properties
IUPAC Name |
9-(2-hydroperoxypropan-2-yl)anthracene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-17(2,19-18)16-14-9-5-3-7-12(14)11-13-8-4-6-10-15(13)16/h3-11,18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEHQNAVFPUSGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C2C=CC=CC2=CC3=CC=CC=C31)OO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30722884 | |
| Record name | 2-(Anthracen-9-yl)propane-2-peroxol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30722884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
880643-80-1 | |
| Record name | 2-(Anthracen-9-yl)propane-2-peroxol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30722884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


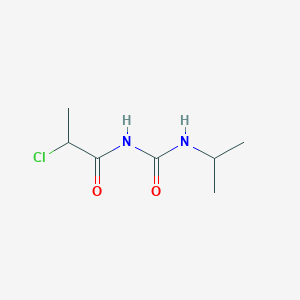


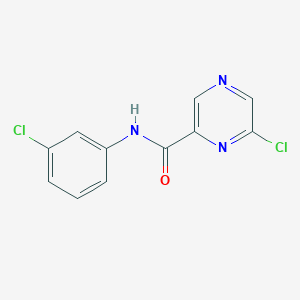
![Furo[3,2-B]pyridin-2-OL](/img/structure/B3292733.png)
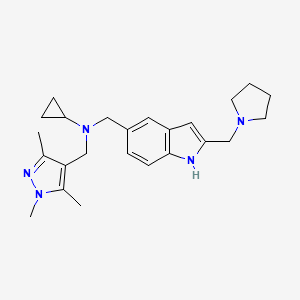
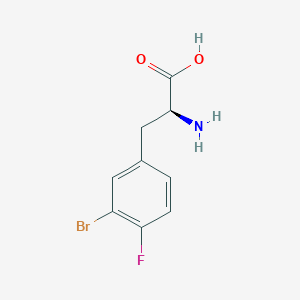
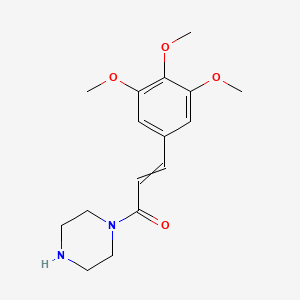

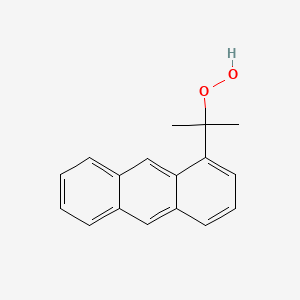
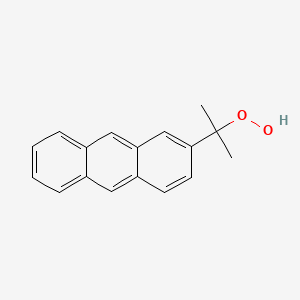
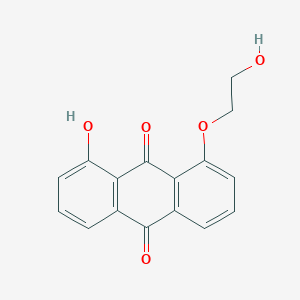
![[(1S)-1-amino-3-methylbutyl]phosphonic acid](/img/structure/B3292782.png)
![1-(2-Biphenyl-4-yl-imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid](/img/structure/B3292799.png)
